

Acifran (CAS Number: 72420-38-3): A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acifran

Cat. No.: B7790903

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Abstract

Acifran (CAS: 72420-38-3), with the chemical name 4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid, is a potent hypolipidemic agent that has demonstrated significant efficacy in modulating lipid profiles.[1][2] As an agonist of the niacin receptors, hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) and hydroxycarboxylic acid receptor 3 (HCA3, or GPR109B), **Acifran** mimics the beneficial effects of niacin on lipid metabolism but with a potentially improved side-effect profile.[3][4] This technical guide provides an in-depth overview of **Acifran**, focusing on its mechanism of action, pharmacokinetics, and the experimental protocols utilized in its preclinical and clinical evaluation. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Compound Information

Property	Value	Reference
CAS Number	72420-38-3	[2][5]
Chemical Name	4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid	[2][5]
Synonyms	AY-25,712, (±)-Acifran	[5][6]
Molecular Formula	C ₁₂ H ₁₀ O ₄	[5]
Molecular Weight	218.2 g/mol	[5]
Appearance	Solid	[5]
Solubility	Soluble in DMSO and Ethanol (up to 100 mM)	[5]

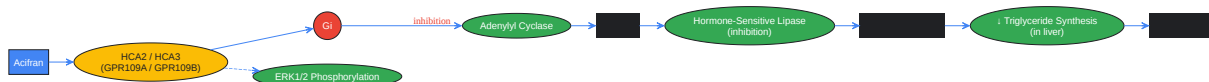
Mechanism of Action

Acifran exerts its lipid-lowering effects primarily through its agonistic activity on HCA2 and HCA3 receptors.[5][3][4] These G-protein coupled receptors are predominantly expressed in adipocytes and immune cells.

Upon binding to HCA2 and HCA3, **Acifran** initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP in adipocytes inhibits hormone-sensitive lipase, a key enzyme in the hydrolysis of triglycerides. The subsequent decrease in the release of free fatty acids from adipose tissue to the liver reduces the hepatic synthesis of triglycerides and, consequently, the production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).

Furthermore, activation of these receptors by **Acifran** has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5] This signaling pathway is implicated in various cellular processes, and its precise role in the full therapeutic effect of **Acifran** is an area of ongoing research.

Signaling Pathway of Acifran



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Acifran's primary signaling cascade.

Pharmacological and Preclinical Data

In Vitro Activity

Parameter	Value	Cell Line	Reference
HCA2 (GPR109A) Binding IC ₅₀	1.12 µM	CHO-K1 cells expressing HCA2	[5]
HCA2 (GPR109A) Agonist EC ₅₀	1.3 µM	CHO-K1 cells expressing HCA2	[1]
HCA3 (GPR109B) Agonist EC ₅₀	4.2 µM	CHO-K1 cells expressing HCA3	[1]
ERK1/2 Phosphorylation	Induced at 0.01 to 10 µM	CHO-K1 cells expressing HCA2 or HCA3	[5]

In Vivo Efficacy in Hyperlipidemic Rat Model

Dose	Effect on Serum Lipids	Reference
1 mg/kg	Reduced triglyceride and LDL levels; Increased HDL to total cholesterol ratio.	[5]

Pharmacokinetics in Humans

Studies in healthy male volunteers have elucidated the pharmacokinetic profile of **Acifran**.

Parameter	Value (Healthy Subjects)	Value (Patients with Renal Failure)	Reference
Time to Peak Serum Concentration (Tmax)	1 - 2 hours	-	[7]
Elimination Half-life (t _{1/2})	1.6 hours	5.7 hours	[7]
Excretion	Primarily in urine	Reduced renal clearance	[7]
Metabolism	No detectable biotransformation	-	[7]
Plasma Protein Binding	-	Decreased	[7]

Clinical Trial Data

A double-blind, randomized, placebo-controlled study in patients with Type IIa hyperlipoproteinemia demonstrated the clinical efficacy of **Acifran**.

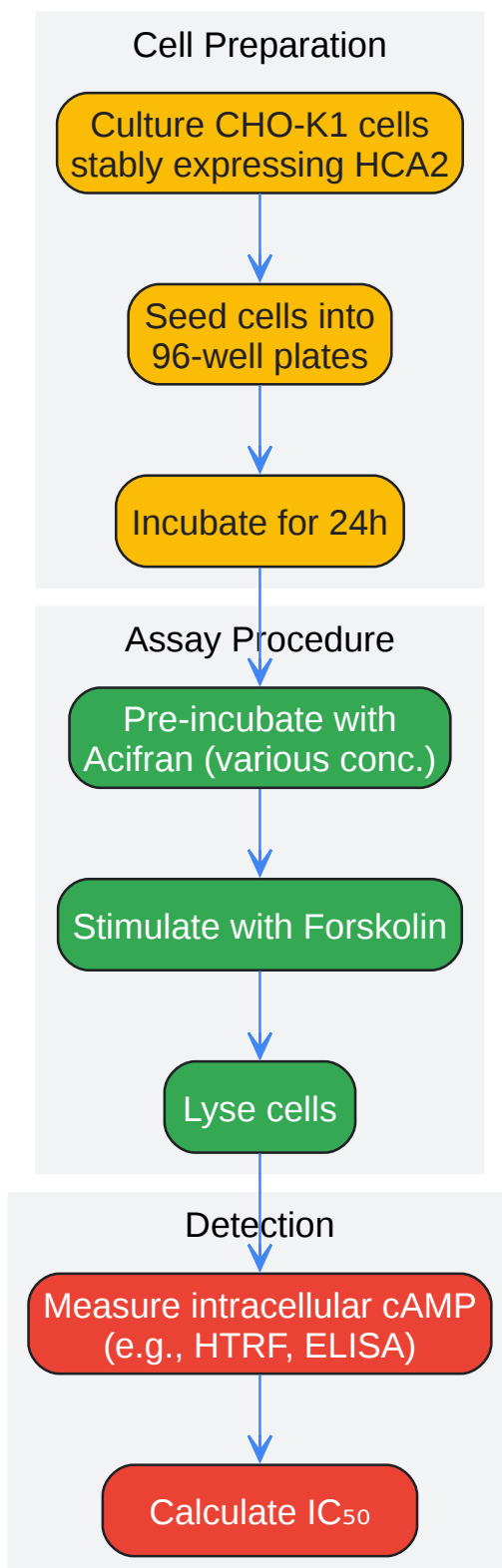
Treatment Group	Duration	Key Findings	Reference
Acifran 100 mg t.i.d.	8 weeks	- 13% reduction in LDL cholesterol (p < 0.01 vs. baseline) - 14% reduction in LDL cholesterol (p < 0.05 vs. placebo) - 11% increase in HDL cholesterol (p < 0.05 vs. baseline and placebo) - 20% reduction in LDL/HDL ratio (p < 0.001 vs. baseline) - 21% reduction in LDL/HDL ratio (p < 0.05 vs. placebo) - 8% reduction in total cholesterol (p < 0.05 vs. placebo)	[8]
Acifran 300 mg t.i.d.	12 weeks	- 25% reduction in triglycerides (p < 0.001 vs. baseline) - 35% reduction in triglycerides (p < 0.05 vs. placebo) - 18% increase in HDL cholesterol (p < 0.05 vs. placebo)	[8]

Experimental Protocols

GPR109A (HCA2) Activation Assay - cAMP Measurement

This protocol outlines a general method for determining the agonistic activity of **Acifran** on HCA2 receptors by measuring the inhibition of forskolin-stimulated cAMP production in CHO-

K1 cells stably expressing the human HCA2 receptor.



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Workflow for GPR109A cAMP activation assay.

Methodology:

- **Cell Culture:** CHO-K1 cells stably expressing the human HCA2 (GPR109A) receptor are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and a selection antibiotic).
- **Cell Seeding:** Cells are seeded into 96-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the assay.
- **Compound Treatment:** On the day of the assay, the culture medium is replaced with a stimulation buffer. Cells are then pre-incubated with varying concentrations of **Acifran** for a defined period.
- **Forskolin Stimulation:** Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to induce cAMP production.
- **Cell Lysis and cAMP Measurement:** After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
- **Data Analysis:** The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of **Acifran**. The IC₅₀ value is then determined by fitting the data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay

This protocol describes a general method to assess the ability of **Acifran** to induce ERK1/2 phosphorylation in CHO-K1 cells expressing HCA2 or HCA3.

Methodology:

- **Cell Preparation:** CHO-K1 cells expressing either HCA2 or HCA3 are cultured and seeded in 96-well plates as described for the cAMP assay.
- **Serum Starvation:** Prior to the assay, cells are typically serum-starved for a period (e.g., 2-4 hours) to reduce basal levels of ERK phosphorylation.

- **Acifran Stimulation:** Cells are treated with various concentrations of **Acifran** for a specific time (e.g., 5-15 minutes).
- **Cell Lysis:** The stimulation is terminated by lysing the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK1/2.
- **Detection of Phospho-ERK1/2:** The levels of phosphorylated ERK1/2 in the cell lysates are quantified using methods such as:
 - **ELISA:** A sandwich ELISA format with an antibody specific for phosphorylated ERK1/2.
 - **In-Cell Western/Odyssey:** An immunocytochemical method performed in the microplate, using an antibody against phospho-ERK1/2 and a fluorescently labeled secondary antibody.
 - **Western Blotting:** A traditional method involving separation of proteins by SDS-PAGE, transfer to a membrane, and probing with a phospho-specific ERK1/2 antibody.
- **Data Analysis:** The signal corresponding to phosphorylated ERK1/2 is normalized to the total ERK1/2 protein levels or a housekeeping protein. The fold-increase in phosphorylation compared to untreated cells is then calculated.

Hyperlipidemic Rat Model

The following protocol is a generalized method for inducing hyperlipidemia in rats, based on common practices in the field. The specific diet composition used in the original **Acifran** studies may have varied.

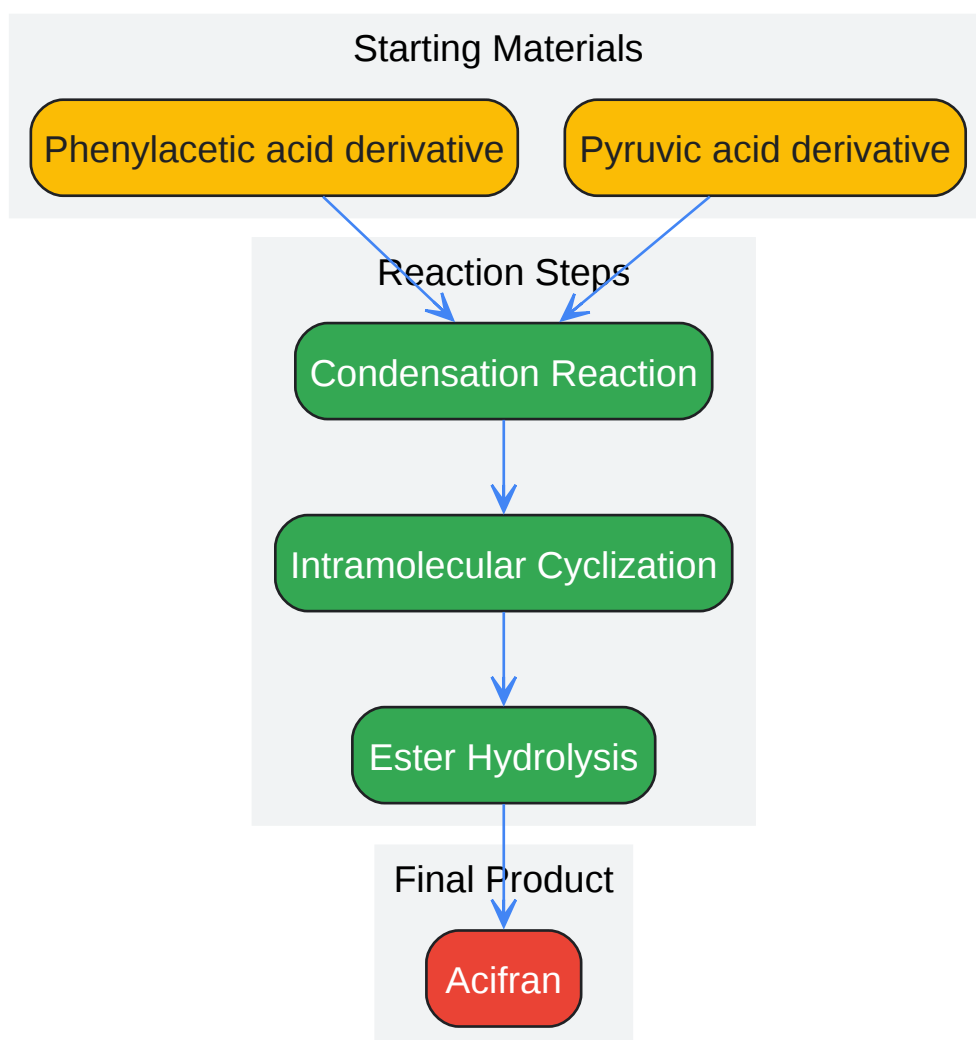
Methodology:

- **Animal Model:** Male Wistar or Sprague-Dawley rats are typically used.
- **Diet-Induced Hyperlipidemia:** Hyperlipidemia is induced by feeding the rats a high-fat and/or high-cholesterol diet for a period of several weeks. A common diet composition includes:
 - Standard rat chow supplemented with 1-4% cholesterol.
 - Addition of 0.5-1% cholic acid to aid in cholesterol absorption.

- Increased fat content, often from sources like lard or coconut oil.
- **Acifran** Administration: After the induction of hyperlipidemia, rats are treated with **Acifran** (e.g., 1 mg/kg, orally) or a vehicle control daily for a specified duration.
- Blood Sampling and Lipid Analysis: Blood samples are collected at baseline and at the end of the treatment period. Serum is separated, and the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are determined using enzymatic colorimetric assays.
- Data Analysis: Changes in lipid parameters in the **Acifran**-treated group are compared to the vehicle-treated control group to assess the efficacy of the compound.

Synthesis of Acifran

A general synthetic route to 4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid can be conceptualized through the condensation of appropriate precursors. While the specific details from the original synthesis by Jirkovsky and Cayen may vary, a plausible approach is outlined below.



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Conceptual workflow for the synthesis of **Acifran**.

Conclusion

Acifran is a well-characterized niacin receptor agonist with demonstrated efficacy in improving lipid profiles in both preclinical models and human clinical trials. Its mechanism of action, centered on the inhibition of lipolysis in adipocytes via HCA2 and HCA3 activation, provides a clear rationale for its therapeutic potential. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further study and potential clinical application of **Acifran** and related compounds. The favorable pharmacokinetic profile, particularly its rapid elimination and lack of significant metabolism, further underscores its potential as a therapeutic agent. Future

research may focus on optimizing its therapeutic window to maximize lipid-lowering effects while minimizing potential side effects.

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- To cite this document: BenchChem. [Acifran (CAS Number: 72420-38-3): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7790903#acifran-cas-number-72420-38-3-research]

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